AP-202: Functional Antagonism and Selectivity Over α3β4 nAChR
AP-202 exhibits a binding Ki of 18 nM for human α4β2 nAChRs and demonstrates 57-fold selectivity over the α3β4 receptor subtype [1]. This contrasts with the non-selective antagonist mecamylamine, which shows sub-micromolar affinity across multiple nAChR subtypes [2]. The selectivity profile is further extended with 40-fold, 10-fold, and 90-fold selectivity over α4β4, α3β2, and α3β4α5 receptors, respectively [1].
| Evidence Dimension | Binding affinity and selectivity |
|---|---|
| Target Compound Data | Ki = 18 nM (α4β2); 57-fold selectivity over α3β4 |
| Comparator Or Baseline | Mecamylamine: non-selective antagonist with sub-μM affinity across multiple nAChR subtypes |
| Quantified Difference | AP-202 is >50-fold more selective for α4β2 over α3β4 compared to mecamylamine's non-selective profile |
| Conditions | [³H]-epibatidine binding assays using human recombinant nAChR subtypes expressed in HEK-293 cells |
Why This Matters
This selectivity enables precise pharmacological dissection of α4β2-mediated pathways without confounding off-target effects, critical for addiction and behavioral neuroscience studies.
- [1] Wu J, Cippitelli A, Zhang Y, et al. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats. J Med Chem. 2017;60(24):10092-10104. doi:10.1021/acs.jmedchem.7b01250 View Source
- [2] Nickell JR, Grinevich VP, Siripurapu KB, et al. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers. Pharmacol Biochem Behav. 2013;108:28-43. View Source
